molecular formula C19H11NO4 B14169218 3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 924288-94-8

3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B14169218
CAS No.: 924288-94-8
M. Wt: 317.3 g/mol
InChI Key: SJCDTQKQKDTUDG-UHFFFAOYSA-N
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Description

3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one includes a benzopyran ring fused with a pyridine ring, and a hydroxybenzoyl group attached to the third position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused benzopyranopyridine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

924288-94-8

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

3-(2-hydroxybenzoyl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C19H11NO4/c21-15-7-3-1-5-12(15)17(22)11-9-14-18(23)13-6-2-4-8-16(13)24-19(14)20-10-11/h1-10,21H

InChI Key

SJCDTQKQKDTUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC(=C3)C(=O)C4=CC=CC=C4O

Origin of Product

United States

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